Tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate is an organic compound with the molecular formula C15H21ClN2O2. It is commonly used as an intermediate in organic synthesis and has applications in drug research, particularly in the design and synthesis of potential antipsychotic, antidepressant, and anxiolytic drugs .
Mechanism of Action
Target of Action
Tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate, also known as 3-(4-Chlorophenyl)piperazine-1-carboxylic acid tert-butyl ester, is an organic compound .
Mode of Action
It’s known that it’s commonly used as an intermediate in organic synthesis and can be used to synthesize other organic compounds .
Pharmacokinetics
The compound has a molecular weight of 296.79, a density of 1.155±0.06 g/cm3, and a boiling point of 396.5±42.0 °C . These properties can influence the compound’s bioavailability.
Result of Action
It’s known that the compound and its derivatives are widely used in drug research, especially for the design and synthesis of potential antipsychotic, antidepressant, and anxiolytic drugs .
Action Environment
It’s known that the compound should be stored at 2-8°c and protected from light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate involves the following steps:
Reaction of tert-butyl formate with piperazine: This generates tert-butyl 1-formate piperazine.
Reaction of tert-butyl 1-formate piperazine with chlorobenzene: This produces this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same reaction steps mentioned above, but with optimized conditions for higher yield and purity. The reactions are carried out in controlled environments to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperazine ring.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound and its derivatives are studied for their potential biological activities.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate is unique due to its specific structure, which allows it to interact with neurotransmitter receptors in a distinct manner. This makes it a valuable compound in the design and synthesis of potential therapeutic agents.
Biological Activity
Tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H20ClN2O2
- Molecular Weight : 296.78 g/mol
This compound features a piperazine ring substituted with a tert-butyl group and a 4-chlorophenyl moiety, which is crucial for its biological activity.
Research indicates that compounds containing piperazine structures often exhibit a range of biological activities, including:
- Serotonin Receptor Modulation : Piperazine derivatives are known to interact with serotonin receptors, which may contribute to their anxiolytic and antidepressant effects.
- Inhibition of Enzymes : Some studies suggest that these compounds can inhibit enzymes involved in various metabolic pathways, potentially affecting neurotransmitter levels and other physiological processes.
Antiparasitic Activity
A study highlighted the synthesis of various piperazine derivatives, including those structurally similar to this compound. These compounds were evaluated for their antiplasmodial activity against Plasmodium falciparum, with some derivatives showing potent inhibition at low micromolar concentrations (IC50 values in the nanomolar range) while maintaining selectivity indices greater than 100 against human cell lines .
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
Another significant area of research involves the inhibition of FAAH, an enzyme that degrades endocannabinoids. Piperazine-based compounds have been shown to selectively inhibit FAAH, leading to increased levels of endocannabinoids in the brain and potential therapeutic effects in pain management and mood disorders .
Case Study 1: Antimalarial Activity
In a comparative study, several piperazine derivatives were synthesized and tested for their ability to inhibit P. falciparum. Compounds with specific substitutions on the piperazine ring demonstrated enhanced activity, suggesting that structural modifications can significantly impact efficacy. This compound was among those evaluated, showing promising results in preliminary assays .
Case Study 2: Neuropharmacological Effects
Research investigating the neuropharmacological profiles of piperazine derivatives revealed that certain compounds could modulate serotonin and dopamine receptors effectively. This modulation is linked to potential applications in treating anxiety and depression. This compound was included in these studies, where it exhibited favorable interactions with serotonin receptors .
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Study Focus | Biological Activity | IC50 (µM) | Selectivity Index |
---|---|---|---|
Antimalarial Activity | Inhibition of P. falciparum | <10 | >100 |
FAAH Inhibition | Increase in endocannabinoids | <5 | Not specified |
Neuropharmacological Effects | Modulation of serotonin receptors | Not specified | Not specified |
Properties
IUPAC Name |
tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWWIVVADARKSAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395488 | |
Record name | tert-Butyl 3-(4-chlorophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886767-49-3 | |
Record name | tert-Butyl 3-(4-chlorophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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